(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl (pyridin-3-ylmethyl)carbamodithioate
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Overview
Description
The compound [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine has a molecular formula of C9H11N3 and a molecular weight of 161.20 . Another related compound, (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol, has a molecular formula of C9H10N2O .
Molecular Structure Analysis
The structure of the related compound [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine is given by the SMILES string: CC1=CC=CC2=NC (=CN12)CN . For (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol, the SMILES string is: CC1=CC=CC2=NC (CO)=CN21 .Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride include a molecular weight of 234.13 and it is a solid at room temperature . The compound (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol also has a molecular weight of 162.19 and is a solid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
- A study by Di Chiacchio et al. (1998) explored the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, evaluating their anti-inflammatory and analgesic activity, as well as their ulcerogenic action on the gastrointestinal tract. This research provides insights into the therapeutic potential of related compounds, including (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl (pyridin-3-ylmethyl)carbamodithioate. (Di Chiacchio et al., 1998).
Cytotoxic Activity
- Vilchis-Reyes et al. (2010) synthesized a series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. They evaluated the cytotoxic and CDK inhibitor activity of these compounds, providing valuable data on the potential applications of similar molecules in cancer research. (Vilchis-Reyes et al., 2010).
Anticonvulsant Activity
- Research by Cesur & Cesur (1994) involved synthesizing various 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine, one of which showed significant activity against MES-induced seizures. This suggests potential applications in the development of anticonvulsant drugs. (Cesur & Cesur, 1994).
Anti-inflammatory and Analgesic Effects
- Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated them for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This study highlights the diverse pharmacological potential of imidazo[1,2-a]pyridine derivatives. (Abignente et al., 1982).
Chemical and Physical Properties
- Yong et al. (2015) synthesized novel triarylmethyl carbocation radical salts based on bisimidazo[1,2-a]pyridin-2-one-yl and pyridyl moieties. They analyzed the positional isomerism effects and magnetic susceptibility of these compounds, providing insights into the physical properties of similar chemical structures. (Yong et al., 2015).
Synthesis Techniques
- Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, highlighting efficient synthesis methods that could be applicable to the production of this compound. (Mohan et al., 2013).
Safety and Hazards
The related compound [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride has a GHS07 pictogram, a signal word of “Warning”, and a hazard statement of H317, indicating that it may cause an allergic skin reaction . The compound (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol also has a GHS07 pictogram, a signal word of “Warning”, and a hazard statement of H317 .
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This process leads to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
The compound interacts with the active site of human PI3Kα . This interaction inhibits the activity of PI3K, thereby preventing the phosphorylation of Akt .
Biochemical Pathways
The inhibition of PI3K disrupts the PI3K/Akt signaling pathway . This pathway regulates various cellular functions, including cell proliferation, growth, and differentiation . Therefore, the compound’s action can have significant downstream effects on these cellular processes.
Result of Action
The compound has demonstrated cytotoxic activity against cancer cell lines such as MCF-7 and HeLa . In vitro tests have shown that it exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively .
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBJLRRZKJCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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